Rp-8-Br-cGMPS

Phosphodiesterase resistance Retinal physiology cGMP signaling

Rp-8-Br-cGMPS offers unique dual pharmacology: competitive PKG antagonism (Ki 4 μM) combined with CNG channel agonism (EC50 173.5 μM), enabling selective pathway dissection in vascular, retinal, and neuronal studies. Its phosphorothioate backbone confers >20,000-fold PDE resistance, ensuring stable, degradation-free activity in long-term assays without confounding PDE inhibitors. Choose this stereospecific Rp-isomer to achieve precise PKG inhibition while preserving CNG function—critical for reproducible, unambiguous results.

Molecular Formula C10H10BrN5O6PS-
Molecular Weight 439.16 g/mol
Cat. No. B10819473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-Br-cGMPS
Molecular FormulaC10H10BrN5O6PS-
Molecular Weight439.16 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-]
InChIInChI=1S/C10H11BrN5O6PS/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18)/p-1/t2-,4-,5-,8-,23?/m1/s1
InChIKeyKRYIOQOBMVFLBO-CIZWMVDRSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2.3 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one: A Stereochemically Defined cGMP Analog for Precise Signal Transduction Research and Procurement


9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one, commonly known as Rp-8-bromo-cGMPS or 8-bromo-cGMP, is a synthetic analog of cyclic guanosine monophosphate (cGMP) featuring a bromine atom at the 8-position of the guanine ring and a stereospecific phosphorothioate modification in the cyclic phosphate backbone [1]. This structural modification confers resistance to hydrolysis by phosphodiesterases (PDEs) and alters its interaction with cGMP-dependent protein kinases (PKG) and cyclic nucleotide-gated (CNG) channels . The compound exists as specific stereoisomers (Rp and Sp) that exhibit distinct pharmacological profiles, with the Rp-isomer acting as a competitive inhibitor of PKG while retaining agonist activity at CNG channels [2].

Why 8-Bromo-cGMP Phosphorothioate Analogs Are Not Interchangeable: Stereochemistry Dictates Functional Outcomes


Substituting one cGMP analog for another without considering stereochemical configuration and specific structural modifications can lead to fundamentally different, or even opposite, biological outcomes. The Rp- and Sp-isomers of 8-bromo-cGMPS exhibit diametrically opposed functional properties at PKG: the Rp-isomer acts as a competitive antagonist (Ki = 1.8–4 μM), while the Sp-isomer functions as an agonist [1]. Furthermore, the simple 8-bromo-cGMP analog (lacking the phosphorothioate group) acts solely as a PKG activator, whereas Rp-8-bromo-cGMPS provides the unique combination of PKG inhibition with preserved CNG channel agonism (EC50 = 173.5 μM) [2]. Even within the class of PKG inhibitors, the introduction of a PET (β-phenyl-1,N²-etheno) group dramatically increases potency (Ki = 0.03 μM for Rp-8-Br-PET-cGMPS) and alters selectivity profiles [3]. Generic substitution therefore risks invalidating experimental results due to unanticipated cross-reactivity or insufficient potency for the intended target pathway.

Quantitative Differentiation of Rp-8-Bromo-cGMPS: Head-to-Head Performance Against Key Comparators


Rp-8-Bromo-cGMPS vs. cGMP: 500-Fold Enhanced PDE Hydrolysis Resistance

Rp-8-Bromo-cGMPS demonstrates profound resistance to hydrolysis by retinal rod outer segment (ROS) phosphodiesterase (PDEase) compared to native cGMP. While cGMP is rapidly hydrolyzed at a maximal rate of 4000 s⁻¹, Rp-8-Br-cGMPS is hydrolyzed at a rate of less than 0.2 s⁻¹, representing a >20,000-fold reduction in degradation rate [1]. This hydrolysis resistance is a critical functional attribute that distinguishes it from native cGMP and enables sustained signaling in experimental systems.

Phosphodiesterase resistance Retinal physiology cGMP signaling

Rp-8-Bromo-cGMPS PKG Isoform Selectivity: Ki Values for PKG Iα and Iβ vs. PKA

Rp-8-Br-cGMPS exhibits differential inhibitory potency across PKG isoforms and demonstrates selectivity over PKA. In competitive inhibition assays using purified porcine aorta enzymes, the compound displayed Ki values of 3.7 μM for PKG Iα and 1.8 μM for PKG Iβ [1]. In contrast, its Ki for cAMP-dependent protein kinase (PKA) was 25 μM, indicating approximately 6.8- to 13.9-fold selectivity for PKG over PKA depending on the isoform [1]. This selectivity profile is crucial for experiments aiming to dissect PKG-specific signaling without confounding PKA activation.

Protein kinase inhibition PKG selectivity Signal transduction

Rp- vs. Sp-8-Bromo-cGMPS Functional Dichotomy: PKG Antagonism vs. Agonism

The stereochemical configuration at the phosphorus atom dictates the functional interaction with PKG. The Rp-isomer of 8-bromo-cGMPS acts as a competitive PKG antagonist with a Ki of 4 μM, whereas the Sp-isomer functions as a PKG agonist [1]. Both isomers retain agonist activity at CNG channels, with the Rp-isomer exhibiting an EC50 of 173.5 μM [1]. This stereochemical divergence enables researchers to select a specific isomer based on the desired pharmacological profile: Rp for PKG inhibition with preserved CNG channel activation, or Sp for dual PKG/CNG channel agonism.

Stereochemistry PKG modulation CNG channel

Comparative PDE Resistance: 8-Bromo-cGMP vs. Rp-cGMPS vs. Sp-cGMPS

In direct comparative studies of hydrolysis-resistant cGMP analogs, 8-bromo-cGMP (lacking the phosphorothioate group) was hydrolyzed by ROS PDEase at a maximal rate of 7.3 s⁻¹, while the Rp-phosphorothioate derivative (Rp-cGMPS) was hydrolyzed at <0.2 s⁻¹, and the Sp-phosphorothioate derivative at 3.7 s⁻¹ [1]. The corresponding Ki values for PDEase inhibition were 48 μM (8-Br-cGMP), 90 μM (Rp-cGMPS), and 25 μM (Sp-cGMPS) [1]. For CNG channel activation, EC50 values were 1.6 μM (8-Br-cGMP), 1200 μM (Rp-cGMPS), and 210 μM (Sp-cGMPS) [1]. This dataset demonstrates that the combination of 8-bromo substitution with Rp-phosphorothioate modification yields a unique profile of extreme hydrolysis resistance coupled with moderate PDE inhibition, distinct from either modification alone.

Phosphodiesterase resistance cGMP analog stability Comparative pharmacology

Rp-8-Br-cGMPS vs. Rp-8-Br-PET-cGMPS: Potency and Selectivity Trade-offs

The introduction of a β-phenyl-1,N²-etheno (PET) group to the Rp-8-bromo-cGMPS scaffold dramatically enhances PKG inhibitory potency but may alter selectivity. Rp-8-Br-PET-cGMPS exhibits a Ki of 0.03 μM for PKG type Iα/β, representing an approximately 60- to 123-fold increase in potency compared to Rp-8-Br-cGMPS (Ki = 1.8–3.7 μM) [1]. However, Rp-8-Br-PET-cGMPS also inhibits PDE type V, whereas Rp-8-Br-cGMPS does not [2]. This illustrates that the base Rp-8-Br-cGMPS compound offers a cleaner pharmacological profile (pure PKG inhibition without PDE V effects), while the PET-modified version provides higher potency at the cost of additional PDE inhibition, which may confound experiments where PDE activity is relevant.

PKG inhibitor potency Selectivity window PET-modified analogs

Functional Rescue of NO-Mediated Signaling: Rp-8-Br-cGMPS Reverses cGMP-Dependent Effects in Smooth Muscle

In functional assays using rat aortic smooth muscle cells, Rp-8-Br-cGMPS effectively reversed the inhibitory effects of nitric oxide (NO) on insulin-stimulated cell motility. Treatment with the pharmacological PKG inhibitor Rp-8-Br-cGMPS rescued the stimulatory effects of insulin that were suppressed by an NO donor [1]. Additionally, in skinned smooth muscle preparations from rat mesenteric artery, Rp-8-Br-cGMPS completely reversed the Ca²⁺ desensitization produced by both 8-Br-cGMP and 8-Br-cAMP, while the selective PKA inhibitor Rp-cAMPS had no effect [2]. At 10 μM, Rp-8-Br-cGMPS blocks the relaxation of rat tail arteries induced by the NO donor SIN-1 [3].

Vascular smooth muscle Nitric oxide signaling PKG inhibition

Optimal Research Applications for Rp-8-Bromo-cGMPS Based on Quantified Performance Metrics


Dissecting PKG- vs. PKA-Mediated Signaling in Vascular Smooth Muscle

The 6.8- to 13.9-fold selectivity for PKG over PKA (Ki 1.8–3.7 μM for PKG vs. 25 μM for PKA) makes Rp-8-Br-cGMPS an ideal tool for vascular physiology studies where both kinases are co-expressed [1]. Its ability to completely reverse 8-Br-cGMP-induced Ca²⁺ desensitization in skinned artery preparations, without affecting PKA-mediated responses, enables unambiguous attribution of functional outcomes to PKG activity [1]. At 10 μM, the compound effectively blocks NO donor-induced relaxation in isolated arteries, providing a robust positive control for PKG-dependent vasodilation [2].

Long-Term cGMP Signaling Studies Requiring Extreme Hydrolysis Resistance

For experiments where sustained cGMP analog activity is critical—such as long-term cell culture treatments, in vivo infusions, or assays with high endogenous PDE activity—Rp-8-Br-cGMPS offers a >20,000-fold reduction in hydrolysis rate compared to native cGMP (<0.2 s⁻¹ vs. 4000 s⁻¹) [1]. This extreme stability ensures that observed effects are due to the compound itself rather than its degradation products, eliminating the need for PDE inhibitors that might introduce off-target effects [1].

Dual-Mode Modulation: Simultaneous PKG Inhibition and CNG Channel Activation

The unique pharmacological profile of Rp-8-Br-cGMPS—competitive PKG antagonism (Ki 4 μM) combined with CNG channel agonism (EC50 173.5 μM)—makes it a powerful tool for systems where both signaling components are present, such as retinal physiology and certain neuronal preparations [1]. This dual activity allows researchers to study the interplay between PKG-dependent and CNG channel-mediated pathways using a single compound, or to selectively inhibit PKG while maintaining CNG channel function, which is not possible with broader-spectrum PKG inhibitors [1].

NO/cGMP Pathway Validation in Cell Motility and Migration Assays

In studies investigating nitric oxide signaling and cell motility, Rp-8-Br-cGMPS serves as a critical validation tool to confirm PKG involvement. As demonstrated in rat aortic smooth muscle cells, the compound rescues insulin-stimulated motility that has been suppressed by NO donors, confirming that the anti-motility effects of NO are mediated via PKG rather than alternative pathways [1]. This application is particularly relevant for cardiovascular research, cancer biology (tumor cell migration), and wound healing studies where NO/cGMP signaling is implicated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rp-8-Br-cGMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.